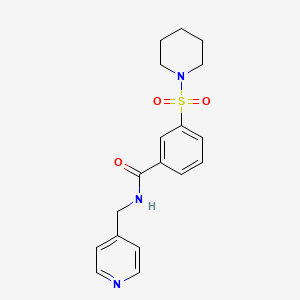
3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a selective antagonist of the GPR139 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
科学的研究の応用
3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide has been found to be a selective antagonist of GPR139, which is a relatively new receptor that has been implicated in various physiological processes such as insulin release, regulation of circadian rhythm, and modulation of pain perception. Therefore, this compound has potential applications in medical research related to these processes. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, which could be useful in developing new treatments for diabetes. Additionally, this compound has been shown to modulate pain perception in animal models, suggesting that it could be useful in developing new pain medications.
作用機序
GPR139 is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. When activated, GPR139 inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide acts as a selective antagonist of GPR139, preventing its activation and leading to an increase in intracellular cAMP levels. This mechanism of action has been confirmed using various in vitro and in vivo experiments.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to inhibit insulin secretion in pancreatic beta cells, decrease food intake, and modulate pain perception. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting that it could be useful in developing new treatments for anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for GPR139. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GPR139 antagonists. This can make it difficult to achieve the desired effects at lower concentrations, which can be problematic in some experiments.
将来の方向性
There are several potential future directions for research involving 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide. One area of interest is the role of GPR139 in regulating circadian rhythm, as this receptor has been implicated in this process. Additionally, this compound could be useful in developing new treatments for diabetes and other metabolic disorders by modulating insulin secretion. Finally, further research is needed to fully understand the potential anxiolytic effects of this compound and its potential applications in treating anxiety disorders.
Conclusion:
Overall, this compound is a promising compound with potential applications in medical research related to various physiological processes. Its selectivity for GPR139 makes it a useful tool for studying this receptor and its effects on various physiological processes. While there are some limitations to using this compound in lab experiments, its potential benefits make it an important compound for future research.
合成法
The synthesis of 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide involves a multistep process that begins with the reaction between 4-pyridinemethanol and 3-chlorobenzoyl chloride. This reaction produces 3-(4-pyridinylmethyl)benzoyl chloride, which is then reacted with piperidine-1-sulfonic acid to produce this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
特性
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-15-7-9-19-10-8-15)16-5-4-6-17(13-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUWRLTYKZPYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


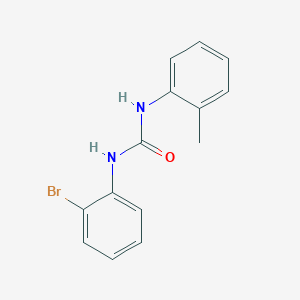
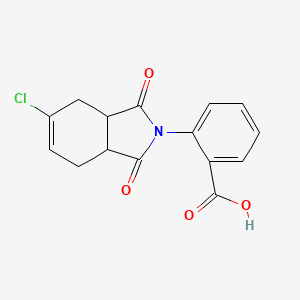
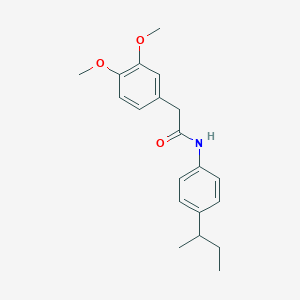

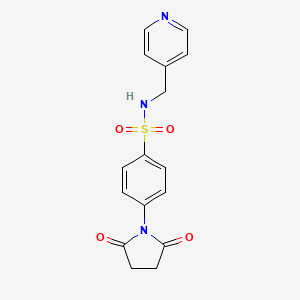
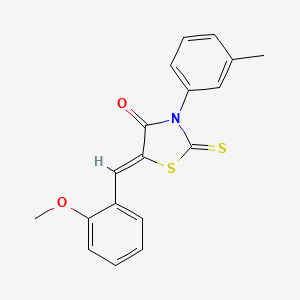
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)

![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
